![molecular formula C17H17N5O3 B2843214 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-22-4](/img/structure/B2843214.png)

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

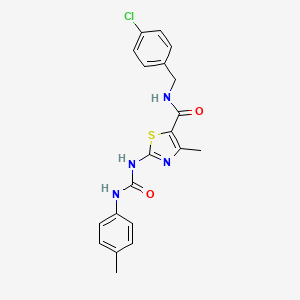

The compound “1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule that contains several functional groups and rings, including a methoxybenzoyl group, a triazolopyrimidinyl group, and an azetidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through transition-metal-free oxidative N–N bond formation strategies . These methods are typically efficient and can generate a variety of structurally interesting compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be confirmed through techniques such as single crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides many sites for potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility, and stability .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Azetidine and its derivatives have been explored for their antibacterial properties. For instance, azetidinylquinolones, related to the azetidine moiety in the compound of interest, show significant antibacterial activity due to their interaction with bacterial enzymes. The stereochemistry of these compounds, particularly the configuration of the azetidine moiety, plays a crucial role in enhancing their antibacterial efficacy (Frigola et al., 1995).

Antimicrobial Activities

Compounds featuring triazolo[1,5-a]pyrimidine and related structures have demonstrated antimicrobial activities. For example, novel heterocycles, including azolo-as-triazines, synthesized through interactions with alpha-aminoazoles, exhibited specific in vitro antimicrobial activities against a range of microorganisms (Novinson et al., 1976).

Anti-Inflammatory and Analgesic Agents

Research into compounds derived from visnaginone and khellinone, which share structural similarities with methoxybenzoyl groups, has led to the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. These compounds have shown promising results as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocycles

The azetidine and triazolo[1,5-a]pyrimidine frameworks have been utilized in the synthesis of novel heterocyclic compounds, demonstrating a wide range of potential pharmacological activities. The synthetic methodologies developed for these compounds provide valuable tools for the exploration of new therapeutic agents (Luo et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, are known to have a wide range of pharmacological activities . They have been reported to exhibit anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonist, feticide, and adenosine antagonist activities .

Mode of Action

The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .

Biochemical Pathways

Given the broad range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may interact with multiple pathways. These could include pathways involved in cell proliferation, inflammation, and neurotransmission, among others .

Pharmacokinetics

Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure . This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.

Result of Action

Given the range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may have diverse effects at the molecular and cellular levels. These could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of neurotransmission, among others .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLWCUPHXNJFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)

![1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2843137.png)

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)

![1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one](/img/structure/B2843149.png)

![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide](/img/structure/B2843154.png)